Shikonin

Content Navigation

CAS Number

Product Name

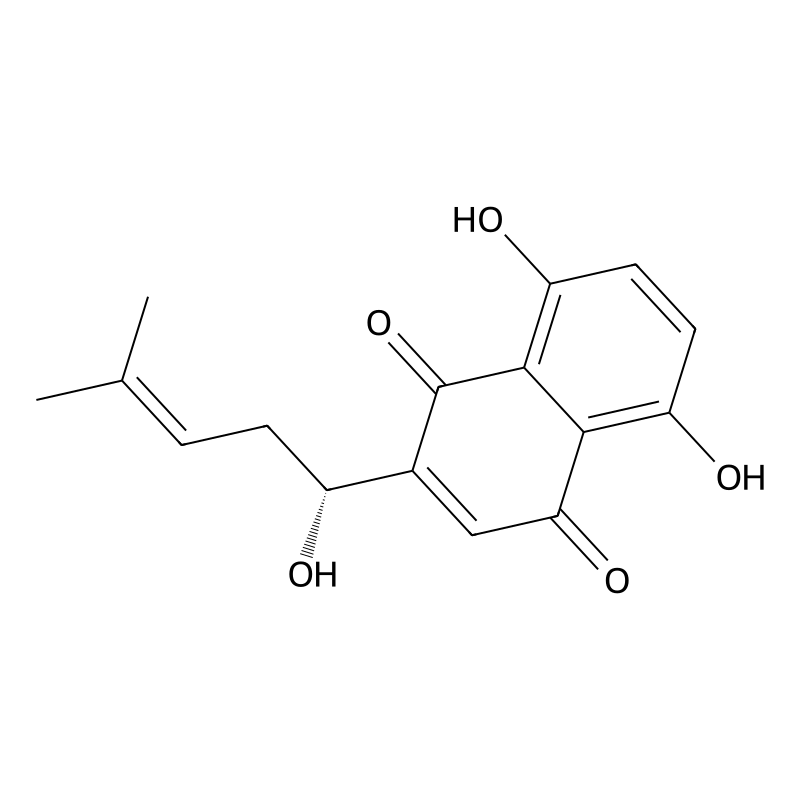

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial and Antifungal Properties

Traditionally used in wound healing, Shikonin exhibits antibacterial and antifungal properties []. Research suggests it disrupts the cell membranes of bacteria and fungi, hindering their growth and survival. Studies have shown effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans [].

Anti-inflammatory and Wound Healing

Shikonin possesses anti-inflammatory properties, potentially aiding wound healing. Studies indicate it suppresses the production of inflammatory mediators, promoting tissue repair []. This makes Shikonin a potential candidate for treating inflammatory skin conditions and accelerating wound closure.

Anticancer Properties

Shikonin demonstrates promising anticancer properties in various studies. It is believed to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) []. Research suggests it may target multiple signaling pathways involved in cancer development, making it a potential therapeutic agent.

Shikonin is a natural compound classified as a 1,4-naphthoquinone, specifically identified by its IUPAC name, 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methyl-3-pentenyl]-1,4-naphthoquinone. Its molecular formula is . This compound is primarily derived from plants in the Boraginaceae family, such as Lithospermum erythrorhizon and Alkanna tinctoria. Shikonin has gained attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Shikonin's mechanism of action is multifaceted and still under investigation. Here are some key aspects:

- Chloride Channel Inhibition: Shikonin acts as a potent inhibitor of TMEM16A chloride channels, potentially impacting various cellular processes.

- Pyruvate Kinase M2 (PKM2) Inhibition: It can specifically inhibit PKM2, an enzyme crucial for cancer cell metabolism, potentially hindering tumor growth [].

- Anti-inflammatory Activity: Shikonin may suppress the production of inflammatory molecules like TNF-α and NF-κB, contributing to its potential role in treating inflammatory diseases [].

- Skin Irritation: Direct contact with Shikonin can cause skin irritation or allergic reactions.

- Genotoxicity: Some studies suggest potential genotoxic effects, requiring further investigation.

Shikonin is recognized for its extensive biological activities:

- Anticancer: It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

- Anti-inflammatory: Shikonin reduces inflammation through the modulation of inflammatory cytokines and pathways.

- Antimicrobial: It exhibits antibacterial properties against both Gram-positive and some Gram-negative bacteria.

- Wound Healing: Shikonin promotes skin repair and has been traditionally used in treating wounds and burns .

The biosynthesis of shikonin involves two primary pathways:

- Mevalonate Pathway: This pathway utilizes geranyl diphosphate as a precursor.

- Phenylpropanoid Pathway: This involves p-hydroxybenzoic acid as another precursor.

Chemical synthesis methods have also been developed to produce shikonin efficiently due to the overexploitation of natural sources .

Shikonin has several applications across various fields:

- Pharmaceuticals: Its anticancer and anti-inflammatory properties make it a candidate for drug development.

- Cosmetics: Due to its wound healing and skin-repairing abilities, shikonin is often included in skincare products.

- Traditional Medicine: It has been used in traditional Chinese medicine for centuries for treating various ailments .

Research has indicated that shikonin interacts with cellular components such as thiols, leading to significant biological effects. For instance, studies reveal that shikonin can induce apoptosis through oxidative stress mechanisms involving glutathione depletion. Furthermore, its interaction with proteins suggests potential pathways for therapeutic exploitation .

Shikonin shares structural similarities with several compounds within the naphthoquinone class. Here are some notable comparisons:

| Compound | Structure Type | Unique Properties |

|---|---|---|

| Alkannin | 1,4-naphthoquinone | Similar to shikonin but exhibits different pharmacological effects. |

| Deoxyshikonin | 1,4-naphthoquinone | Lacks one hydroxyl group compared to shikonin; shows varied biological activities. |

| Lapachol | Naphthoquinone | Exhibits strong anti-tumor properties but different mechanisms of action. |

| Plumbagin | Naphthoquinone | Known for antimicrobial and anticancer activities but less studied than shikonin. |

Shikonin's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly in its ability to induce apoptosis selectively in cancer cells while promoting wound healing .

p-Hydroxybenzoic Acid/Geranyl Pyrophosphate Interface

The biosynthesis of shikonin represents a remarkable convergence of two major metabolic pathways at the critical junction where p-hydroxybenzoic acid and geranyl pyrophosphate are coupled by p-hydroxybenzoate geranyltransferase. This enzyme, localized to the endoplasmic reticulum membrane, catalyzes the first committed step of shikonin biosynthesis by forming 3-geranyl-4-hydroxybenzoate [1] [2]. The interface between these two precursor systems represents a metabolically significant branch point where phenylpropanoid and isoprenoid metabolism converge [3].

Recent research has demonstrated that the p-hydroxybenzoic acid precursor is derived through the shikimate pathway, with specific contributions from 4-coumaroyl-CoA ligases Le4CL3 and Le4CL4, which function in peroxisomes rather than the cytosol [4]. These enzymes act as critical regulatory points, as CRISPR/Cas9 frameshift mutants showed severely reduced shikonin and echinofuran production [4]. The geranyl pyrophosphate component originates from a specialized cytoplasmic geranyl diphosphate synthase (LeGPPS) that evolved from a farnesyl diphosphate synthase through neofunctionalization [1] [5].

The enzymatic coupling mechanism involves the membrane-bound geranyltransferase LePGT, which demonstrates substrate specificity for both p-hydroxybenzoic acid and geranyl pyrophosphate. This prenyltransferase has evolutionary connections to ubiquinone prenyltransferase genes, indicating retrotransposition-derived gene duplication events contributed to its evolution [1]. The formation of the prenylated intermediate represents the commitment step that channels carbon flux specifically toward naphthoquinone biosynthesis rather than other phenolic pathways [6].

Mevalonate Pathway Contributions

The mevalonate pathway serves as the primary source of isoprenoid precursors for shikonin biosynthesis, with 3-hydroxy-3-methylglutaryl-CoA reductase functioning as the rate-limiting enzyme [7] [8]. This pathway generates isopentenyl diphosphate and dimethylallyl diphosphate, which are subsequently condensed by the specialized cytoplasmic geranyl diphosphate synthase LeGPPS [1]. Unlike typical plant systems where geranyl diphosphate synthesis occurs in plastids via the methylerythritol phosphate pathway, shikonin biosynthesis relies predominantly on cytoplasmic isoprenoid metabolism [8].

Experimental downregulation of LeGPPS resulted in greater than 95% reduction in shikonin production, demonstrating the critical dependence on mevalonate pathway-derived precursors [1]. The pathway exhibits transcriptional crosstalk with shikonin biosynthesis, as evidenced by coordinate regulation of mevalonate pathway genes during shikonin induction [9] [5]. HMG-CoA reductase activity parallels shikonin production patterns, with enzyme expression increasing during conditions favoring naphthoquinone accumulation [8].

The mevalonate pathway contribution extends beyond simple precursor supply, involving regulatory mechanisms that coordinate isoprenoid flux with shikonin demand. Multiple HMG-CoA reductase gene family members (LerHMGR1 and LerHMGR2) show preferential expression in shikonin-producing tissues, indicating specialized regulatory control [7]. The pathway demonstrates metabolic flexibility, with evidence suggesting capacity for both mevalonate and methylerythritol phosphate pathways to supply precursors under specific conditions [1].

Enzymatic Machinery and Genetic Controls

Acyltransferase Family Involvement

The BAHD acyltransferase family plays crucial roles in shikonin derivative biosynthesis, with two characterized enzymes demonstrating enantiomer-specific activities. LeSAT1 (shikonin O-acyltransferase) specifically catalyzes the acylation of shikonin, while LeAAT1 (alkannin O-acyltransferase) shows selectivity for alkannin [10] [11]. These enzymes exhibit broad substrate specificity, accepting acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA as acyl donors, contributing to the diversity of shikonin derivatives produced [10].

Substrate specificity analysis reveals that both acyltransferases demonstrate inverse relationships between acylation activity and acyl-CoA chain length, with acetyl-CoA serving as the preferred substrate [10]. The composition of shikonin derivatives in cultured Lithospermum erythrorhizon cells reflects this enzymatic preference, with acetylshikonin comprising 44.6% of total derivatives and acetylalkannin representing 15.3% [10]. Additional derivatives include β-hydroxyisovalerylshikonin (26.8%), isobutyrylshikonin (3.7%), and isovalerylshikonin (0.8%) [10].

The acyltransferase genes belong to clade III BAHD acyltransferases and contain the five conserved motifs characteristic of this enzyme family [10]. Expression analysis demonstrates preferential activity in shikonin-producing conditions, with LeSAT1 showing approximately 10-fold higher expression than LeAAT1 under optimal production conditions [10]. The enzymes may function as protein complexes, as suggested by the requirement for both activities in derivative biosynthesis [10].

Comparative proteome analysis has identified additional acyltransferase candidates involved in shikonin biosynthesis, suggesting a broader enzyme family contributing to derivative diversity [10]. The identification of these enzymes represents significant progress in understanding the final steps of shikonin biosynthesis, providing targets for metabolic engineering approaches to enhance derivative production [11].

Cytochrome P450 Oxygenases

Cytochrome P450 enzymes of the CYP76B subfamily catalyze critical hydroxylation and oxidation reactions in shikonin biosynthesis. CYP76B74 demonstrates geranylhydroquinone 3″-hydroxylase activity, producing 3″-hydroxy-geranylhydroquinone from geranylhydroquinone substrate [2]. This enzyme localizes to endoplasmic reticulum membranes and requires NADPH and molecular oxygen for catalytic activity [2]. Phylogenetic analysis indicates CYP76B74 likely evolved from an ancestral geraniol 10-hydroxylase [2].

CYP76B100 and CYP76B101 represent additional cytochrome P450 enzymes involved in geranyl side-chain modifications [3] [12]. CYP76B100 specifically catalyzes hydroxylation at the C-3″ position of geranylhydroquinone, while CYP76B101 performs oxidation reactions producing both 3″-hydroxy-geranylhydroquinone and 3″-carboxylic acid derivatives [3] [12]. These enzymes demonstrate functional specialization within the shikonin biosynthetic pathway [12].

The cytochrome P450 reactions represent key branch points determining metabolic flux toward shikonin versus alternative products such as dihydroechinofuran [2]. CYP76B74 activity facilitates both shikonin formation and ring closure reactions generating furan derivatives [3]. The enzymes show tissue-specific expression patterns, with preferential activity in root tissues where shikonin accumulation occurs [2].

RNA interference experiments targeting CYP76B74 resulted in dramatic reductions in shikonin derivative accumulation, confirming the essential role of cytochrome P450 oxygenases in naphthoquinone biosynthesis [2]. The characterization of these enzymes provides insight into the ring closure mechanisms generating the characteristic naphthoquinone structure of shikonin [2].

Environmental Modulation Mechanisms

Jasmonate Signaling Networks

Methyl jasmonate serves as a potent inducer of shikonin biosynthesis, activating transcriptional programs that coordinate enzyme expression and metabolite production [13] [14]. Treatment with methyl jasmonate rapidly increases activities of key biosynthetic enzymes, including p-hydroxybenzoate geranyltransferase, followed by accumulation of intermediate compounds and delayed shikonin production [13]. The jasmonate response differs from oligogalacturonide elicitation in that copper ion supplementation is not required for shikonin induction [13].

Transcriptomic analysis reveals that methyl jasmonate treatment activates diverse biological processes beyond shikonin biosynthesis, including defense responses and secondary metabolite pathways [9] [14]. The hormone specifically induces expression of mevalonate pathway genes, demonstrating coordinated regulation between precursor supply and shikonin production [9]. Coexpression network analysis identifies jasmonate-responsive regulatory genes connected to shikonin metabolism [9].

The jasmonate signaling network shows tissue-specific activation patterns, with preferential responses in root tissues where shikonin accumulation occurs [15]. Bacterial inoculation experiments suggest that jasmonate biosynthesis and signaling pathways mediate microbial enhancement of shikonin production [15]. The hormone appears to function as a central regulatory hub coordinating multiple metabolic pathways contributing to naphthoquinone biosynthesis [14].

Mechanistic studies indicate that jasmonate signaling may involve transcriptional coregulation of defense-related genes and shikonin biosynthetic genes, suggesting adaptive significance of naphthoquinone production in plant defense strategies [15]. The regulatory network demonstrates conservation across Boraginaceae species, with similar jasmonate responses documented in multiple shikonin-producing plants [14] [16].

Oxidative Stress Response Systems

Environmental stress conditions influence shikonin biosynthesis through complex regulatory mechanisms involving oxidative stress responses. Light exposure represents the most significant negative regulator, with complete inhibition of shikonin production under illumination conditions [17] [18]. Blue light demonstrates the strongest inhibitory effect, suggesting involvement of flavin-linked enzymes or flavoprotein signaling systems [8] [19]. The light-sensitive nature of shikonin biosynthesis involves dark-inducible genes (LeDIs) that promote synthetic enzyme expression [17].

Temperature stress modulates shikonin production through effects on enzyme stability and metabolic flux. Optimal production occurs at 25°C, with significantly reduced yields at both higher (30°C) and lower (20°C) temperatures [17] [18]. The temperature sensitivity reflects changes in photosynthetic capacity and carbon balance, with plants producing secondary metabolites as defense mechanisms under adverse conditions [17].

pH regulation represents another critical environmental factor, with alkaline conditions (pH 8.75) favoring maximum shikonin production [17]. The pH effect involves modulation of p-hydroxybenzoate geranyltransferase activity, with enzyme function increasing under alkaline conditions [17]. This pH dependence correlates with natural soil conditions where shikonin-producing plants typically grow [17].

Copper ion availability serves as a positive regulator essential for shikonin biosynthesis induction [8] [19]. The metal ion requirement suggests involvement in electron transfer reactions or enzyme cofactor functions. Conversely, ammonium ion presence strongly inhibits shikonin production, necessitating nitrogen-free media for optimal biosynthesis [8] [19]. These ionic effects demonstrate the sensitivity of shikonin metabolism to mineral nutrition and cellular ionic balance [20].

| Table 1: Key Enzymes in Shikonin Biosynthesis Pathway | ||

|---|---|---|

| Enzyme | Function | Cellular Location |

| p-Hydroxybenzoate Geranyltransferase (PGT) | Couples p-hydroxybenzoic acid and geranyl pyrophosphate | Endoplasmic reticulum membrane |

| Geranyl Diphosphate Synthase (LeGPPS) | Synthesizes geranyl diphosphate from IPP and DMAPP | Cytoplasm |

| CYP76B74 | Hydroxylates geranylhydroquinone at C-3″ position | Endoplasmic reticulum membrane |

| CYP76B100 | Hydroxylates geranyl side-chain at C-3″ position | Not specified |

| CYP76B101 | Oxidizes geranylhydroquinone at C-3″ position | Not specified |

| LeSAT1 (Shikonin O-acyltransferase) | Acylates shikonin with various acyl groups | Not specified |

| LeAAT1 (Alkannin O-acyltransferase) | Acylates alkannin with various acyl groups | Not specified |

| HMG-CoA Reductase (HMGR) | Rate-limiting enzyme in mevalonate pathway | Endoplasmic reticulum |

| Phenylalanine Ammonia Lyase (PAL) | Catalyzes phenylalanine to cinnamic acid conversion | Cytoplasm |

| Table 2: Environmental Factors Affecting Shikonin Production | ||

|---|---|---|

| Factor | Optimal Conditions | Effect on Production |

| Light | Dark/darkness | Light completely inhibits shikonin production [17] [18] |

| Temperature | 25°C | Maximum production at 25°C (586.17 μg/g FW) [17] [18] |

| pH | 8.75 (alkaline) | Alkaline pH favors shikonin production [17] |

| Copper Ion (Cu2+) | 1 μM (positive regulator) | Essential for shikonin biosynthesis induction [8] [19] |

| Ammonium Ion (NH4+) | Absence (negative regulator) | Strong inhibitor of shikonin biosynthesis [8] [19] |

| Methyl Jasmonate | 10-50 μM (inducer) | Induces shikonin production and enzyme expression [13] [14] |

| Sucrose Concentration | 6% concentration | Maximum production at 6% sucrose (656.14 μg/g FW) [17] [18] |

| Table 3: Shikonin Derivatives Composition in Lithospermum erythrorhizon | |||

|---|---|---|---|

| Compound | Acyl Group Structure | Proportion (%) | Primary Enzyme |

| Acetylshikonin | OCOCH₃ | 44.6 ± 2.7 | LeSAT1 [10] |

| β-Hydroxyisovalerylshikonin | OCOCH₂C(CH₃)₂OH | 26.8 ± 2.2 | Not specified |

| Acetylalkannin | OCOCH₃ | 15.3 ± 0.4 | LeAAT1 [10] |

| β-Hydroxyisovalerylalkannin | OCOCH₂C(CH₃)₂OH | 5.7 ± 0.3 | Not specified |

| Isobutyrylshikonin | OCOCH(CH₃)₂ | 3.7 ± 0.5 | LeSAT1/LeAAT1 [10] |

| Isovalerylshikonin | OCOCH₂CH(CH₃)₂ | 0.8 ± 0.1 | LeSAT1/LeAAT1 [10] |

| Table 4: Metabolic Pathway Connections to Shikonin Biosynthesis | |||

|---|---|---|---|

| Pathway | Key Precursors | Connection to Shikonin | Regulation |

| Mevalonate Pathway | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Supplies geranyl pyrophosphate via LeGPPS [1] | Rate-limited by HMG-CoA reductase [7] |

| Methylerythritol Phosphate (MEP) Pathway | IPP, DMAPP (plastidial) | Alternative source of isoprenoid precursors [1] | Compartmentalized in plastids |

| Phenylpropanoid Pathway | p-Coumaroyl-CoA | Provides phenolic precursors [4] | Regulated by 4CL enzymes (Le4CL3, Le4CL4) [4] |

| Shikimate Pathway | p-Hydroxybenzoic acid | Produces p-hydroxybenzoic acid [3] | Connected to aromatic amino acid biosynthesis |

| Ubiquinone Pathway | Ubiquinone precursors | Evolutionary link with shikonin pathway genes [1] | Shares evolutionary origins with shikonin genes [1] |

Homogenate-Assisted Extraction Optimization

Homogenate-assisted extraction represents a significant advancement in shikonin isolation methodology, offering superior efficiency compared to conventional extraction techniques. The optimization of this method has been extensively investigated using response surface methodology and single-factor experiments to determine optimal extraction parameters [1] [2] [3].

The homogenate extraction process involves the addition of plant powder to ethanol solutions in specialized blending equipment, allowing for rapid and efficient compound extraction under controlled conditions. Single-factor experiments have revealed that several critical parameters significantly influence extraction efficiency, including ethanol concentration, extraction time, liquid-to-solid ratio, and the number of extraction cycles [1].

Optimization studies have demonstrated that the volume fraction of ethanol substantially affects both yield and purity of shikonin extracts. The extraction yield increases markedly with ethanol concentration up to 80%, with 78% ethanol identified as the optimal concentration. Higher concentrations (90-100%) show diminishing returns due to the co-extraction of low-polarity constituents such as beta-sitosterol and benzoquinones, which negatively impact shikonin purity [1] [2].

Temporal optimization revealed that homogenate extraction time dramatically influences yield, with optimal extraction occurring at 4.2 minutes. Extended extraction periods beyond this threshold show minimal yield improvement while potentially decreasing purity through the extraction of unwanted compounds. The rapid nature of this technique represents a significant advantage over traditional methods that may require hours for complete extraction [1].

The liquid-to-solid ratio optimization demonstrated that a 10.3:1 ratio provides optimal extraction efficiency. Higher ratios do not significantly improve yields while increasing solvent consumption and processing complexity. The optimal extraction protocol requires two extraction cycles to achieve maximum compound recovery while maintaining practical feasibility [1] [2] [3].

Comparative analysis with conventional extraction methods reveals the superior performance of homogenate extraction across multiple parameters. The method achieves the highest extraction yields in the shortest processing time while consuming less energy compared to ultrasound, microwave, hot reflux, maceration, and supercritical fluid carbon dioxide extraction methods [1].

The homogenate extraction technique demonstrates particular advantages for thermally sensitive compounds, as the process operates at ambient temperature and significantly reduces exposure time. This preservation of compound integrity is evidenced by the retention of characteristic absorption spectra, with maximum absorption peaks maintained at 516 nanometers, compared to thermal extraction methods that show spectral shifts to 580 nanometers, indicating compound degradation [1].

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ethanol concentration | 78% | Maximum yield and purity balance |

| Extraction time | 4.2 minutes | Dramatic yield increase up to threshold |

| Liquid-to-solid ratio | 10.3:1 | Optimal extraction efficiency |

| Number of cycles | 2 | Complete compound recovery |

| Final yield | 0.097 mg/g | Superior to conventional methods |

| Purity | 0.34% | High compound integrity |

Supercritical Fluid Chromatography

Supercritical fluid chromatography has emerged as a powerful analytical and preparative technique for shikonin isolation and purification, utilizing the unique properties of supercritical fluids to achieve high-resolution separations [4] [5] [6] [7].

Supercritical carbon dioxide represents the most commonly employed mobile phase in shikonin chromatography due to its favorable critical parameters and chemical properties. Carbon dioxide reaches its supercritical state at relatively mild conditions of 31.1°C and 73.8 bar, where it exhibits properties intermediate between gases and liquids [8] [9] [10].

The fundamental advantage of supercritical fluid chromatography lies in the unique transport properties of supercritical fluids. These fluids possess low viscosity similar to gases, enabling rapid mass transfer and reduced pressure drop across chromatographic columns. Simultaneously, their liquid-like density provides substantial solvating power for organic compounds, facilitating effective compound dissolution and separation [4] [5] [6].

Supercritical carbon dioxide demonstrates exceptional selectivity for shikonin extraction from complex plant matrices while minimizing the co-extraction of unwanted components. This selectivity arises from the tunable solvent properties of supercritical fluids, which can be precisely controlled through pressure and temperature modulation. The density of supercritical carbon dioxide, and consequently its solvating power, can be adjusted by varying these parameters to optimize compound selectivity [11] [12].

The chromatographic separation mechanism in supercritical fluid chromatography operates similarly to high-performance liquid chromatography, with the stationary phase packed in columns and the mobile phase consisting of supercritical fluid. The critical difference lies in the requirement for pressurized systems throughout the entire flow path to maintain the supercritical state of the mobile phase [4] [6] [7].

Industrial applications of supercritical fluid extraction for shikonin production have demonstrated significant advantages over traditional solvent extraction methods. Optimized extraction conditions include pressures of 23 megapascals, temperatures of 40°C, and carbon dioxide flow rates of 27 liters per hour, resulting in maximum content of active components [13].

The environmental benefits of supercritical fluid chromatography are substantial, as carbon dioxide is non-toxic, non-flammable, and leaves no residual contamination after depressurization. The complete recovery and recycling of carbon dioxide through simple expansion steps eliminates solvent waste and reduces environmental impact compared to organic solvent-based extraction methods [8] [11] [14].

Analytical applications of supercritical fluid chromatography for shikonin derivatives demonstrate excellent separation efficiency for chiral and achiral compounds. The technique shows particular advantages for thermally labile molecules, as the mild critical temperature of carbon dioxide prevents thermal degradation during analysis [4] [15] [7].

| Parameter | Specification | Advantage |

|---|---|---|

| Critical temperature | 31.1°C | Mild processing conditions |

| Critical pressure | 73.8 bar | Accessible operating pressures |

| Extraction pressure | 23 MPa | Optimized solvating power |

| Extraction temperature | 40°C | Thermal stability preservation |

| Flow rate | 27 L/h | Maximum component extraction |

| Environmental impact | Minimal | No toxic residues |

Chemical Synthesis Pathways

Total Synthesis Strategies

The total synthesis of shikonin has attracted considerable attention from synthetic chemists due to its unique naphthoquinone structure and significant biological activities. Multiple synthetic approaches have been developed, each presenting distinct advantages and challenges in constructing the complex molecular framework [16] [17] [18] [19].

The pioneering total synthesis approach developed by Nicolaou and colleagues represents a landmark achievement in shikonin synthetic chemistry. This strategy employs a novel protecting group system for masking 5,8-dihydroxy-1,4-naphthoquinones, utilizing 1,8:4,5-bis(methylenedioxy)naphthalene as the core scaffold. The synthesis proceeds through a carefully orchestrated sequence involving halogen-metal exchange reactions and subsequent addition of specialized Weinreb amides [18] [19].

The key innovation in the Nicolaou synthesis lies in the final deprotection step, which utilizes anodic oxidation under mild conditions. This electrochemical approach allows for the selective removal of protecting groups while maintaining the integrity of the sensitive naphthoquinone core. The original protocol achieved 80% yield at approximately 50% conversion, with higher conversion rates leading to the formation of undesired side products [20] [19].

Significant improvements to the electrochemical deprotection process have been achieved through the incorporation of copper(II) ions into the electrolysis system. This modification addresses the fundamental limitation of incomplete conversion observed in the original protocol. The copper-mediated approach achieves complete reactant conversion with yields increased from 40% to 85%, while simultaneously reducing reaction time from 10 hours to 3 hours [20].

The enhanced efficiency of the copper-mediated electrolysis results from the strong affinity between shikonin and copper(II) ions, which drives the equilibrium toward product formation. Once shikonin emerges during electrolysis, it rapidly complexes with copper(II) to form stable compounds, continuously shifting the reaction equilibrium and ensuring complete conversion of starting materials [20].

Alternative synthetic approaches have explored the use of prenyllithium reagents for side-chain introduction. This methodology represents the first reported application of prenyllithium addition to formylated naphthoquinone intermediates. The reaction proceeds through nucleophilic addition to 2-formyl-1,8:4,5-bis(methylenedioxy)naphthalene, yielding two distinct regioisomers: 2-(1-hydroxy-4-methylpentyl)-1,8:4,5-bis(methylenedioxy)naphthalene in 45% yield and 2-(1-hydroxy-2,2-dimethyl-3-butenyl)-1,8:4,5-bis(methylenedioxy)naphthalene in 48% yield [21].

The synthetic route utilizing acetylation as a key step offers an alternative approach to the target molecule. This method employs Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to introduce the acetyl moiety onto the naphthoquinone core. Subsequent transformations involve side-chain modification and final deprotection to yield shikonin [18].

Recent advances in shikonin total synthesis have focused on improving both efficiency and stereoselectivity. Novel synthetic routes achieving excellent enantiomeric excess (99.3%) and high overall yields (47%) in only six steps have been reported. These optimized protocols demonstrate the evolution of synthetic methodology toward more practical and scalable approaches [22].

The total synthesis of racemic shikonin has been accomplished through multiple distinct pathways, each contributing to our understanding of the structural requirements and synthetic challenges associated with naphthoquinone construction. Early synthetic efforts established fundamental approaches that continue to influence modern synthetic strategies [17] [23].

| Synthesis Method | Yield | Key Innovation | Reaction Time |

|---|---|---|---|

| Nicolaou original | 80% at 50% conversion | Anodic oxidation | 10 hours |

| Copper-mediated | 85% complete conversion | Cu²⁺ complexation | 3 hours |

| Prenyllithium route | 45-48% for isomers | First prenyl addition | Variable |

| Optimized modern | 47% overall, 99.3% ee | Six-step sequence | Reduced |

Semi-Synthetic Derivative Production

Semi-synthetic modification of shikonin has emerged as a crucial strategy for developing derivatives with enhanced biological activities and improved pharmacological properties. This approach leverages naturally occurring shikonin as a starting material for chemical modifications targeting specific structural features [24] [25] [26] [27].

The structural modification of shikonin focuses primarily on three key regions: the naphthoquinone ring system, the hydroxyl group on the side chain, and the isohexenyl side chain itself. Among these, the side chain hydroxyl group represents the most accessible and frequently modified position for semi-synthetic transformations [25] [28] [27].

Acylation reactions constitute the most extensively studied class of semi-synthetic modifications. The selective acylation of the 1'-hydroxyl position of shikonin has been achieved using dicyclohexylcarbodiimide and 4-(dimethylamino)pyridine as coupling reagents. This methodology enables the synthesis of diverse acylshikonin derivatives with varying chain lengths and structural features [28] [29] [30].

Systematic structure-activity relationship studies of acylshikonin derivatives have revealed important insights into the relationship between acyl chain length and biological activity. Compounds bearing shorter acyl chains (C2-C6) demonstrate significantly stronger inhibitory effects against DNA topoisomerase-I compared to longer chain analogues (C7-C20). Notably, halogen substitution at the C-2 position of the acetyl moiety fails to enhance inhibitory potency [28].

The incorporation of double bonds within the acyl chain substantially augments biological activity. Derivatives containing olefinic double bonds in C5-C7 acyl groups show remarkably enhanced potency compared to saturated analogues. Among 32 evaluated derivatives, 15 compounds exhibited superior inhibitory effects compared to the parent shikonin, with acetylshikonin, propanoylshikonin, and 4-pentenoylshikonin demonstrating approximately 4-fold greater potency than camptothecin [28] [30].

Glycosylation represents another important modification strategy, with acyl-beta-glycosyl shikonin derivatives showing significant activity against adriamycin-resistant cell lines. These glycosylated compounds demonstrate improved water solubility and chemical stability while maintaining potent cytotoxic activities against drug-resistant tumor cells [25].

The development of 5,8-dimethoxy derivatives through methylation of the naphthoquinone hydroxyl groups has yielded compounds with altered selectivity profiles. Twenty-two 5,8-O-dimethyl acylshikonin derivatives synthesized from shikonin demonstrated selective cytotoxicity toward MCF-7 cells with minimal toxicity against normal cell lines. Several compounds showed superior efficacy compared to fluorouracil in animal studies [27].

Advanced semi-synthetic strategies have focused on regioselective modification of specific positions on the naphthoquinone ring. The synthesis of 6-isomers of 5,8-O-dimethyl ether derivatives has been achieved through an innovative "intramolecular ring-closing/ring-opening" strategy. This approach involves cyclization of the side chain to protect against unwanted reactions, followed by controlled oxidative demethylation using bulky substituents to direct regioselectivity [31] [32].

The ring-closing/ring-opening methodology addresses the fundamental challenge of maintaining stereochemical integrity during naphthoquinone modifications. By temporarily protecting the hydroxyl-containing side chain through cyclization, this approach prevents racemization and enables precise control over reaction outcomes. The subsequent ring-opening step, mediated by bulky substituents, ensures selective formation of the desired 6-isomers [31].

Oxime derivatives represent a novel class of semi-synthetic shikonin analogues with improved tumor targeting and reduced toxicity. Structural modifications incorporating hydroxyl oxime functionalities into the naphthoquinone ring system have yielded compounds with enhanced therapeutic indices. Further optimization through the introduction of sulfur-containing substituents has produced oxime derivatives with even stronger anti-tumor activity and lower adverse effects [25].

The synthesis of benzenesulfonamide shikonin analogues has demonstrated the potential for structural diversification beyond traditional acylation approaches. These derivatives show significant activity against human breast cancer cell lines, illustrating the broad scope for structural modification around the shikonin core [25].

| Modification Type | Number of Derivatives | Key Advantage | Activity Enhancement |

|---|---|---|---|

| Acyl derivatives | 32 compounds | DNA topoisomerase inhibition | 4-fold vs camptothecin |

| 5,8-Dimethyl series | 22 compounds | Selective cytotoxicity | Superior to fluorouracil |

| Glycosyl derivatives | Multiple | Drug resistance activity | Active against MDR cells |

| 6-Isomer series | 3 compounds | High regioselectivity | Potent anticancer activity |

| Oxime derivatives | Various | Reduced toxicity | Enhanced tumor targeting |

Biotechnological Production Systems

Cell Suspension Culture Optimization

Cell suspension culture systems represent the most extensively developed biotechnological approach for shikonin production, with Lithospermum erythrorhizon serving as the primary model organism for industrial-scale production. The optimization of these systems has involved systematic investigation of medium composition, environmental conditions, and culture management strategies [33] [34] [35] [36].

The establishment of high-yielding cell lines constitutes a fundamental requirement for successful shikonin production. Repeated cell selection from Lithospermum erythrorhizon callus cultures has resulted in the development of strain M18, which demonstrates a shikonin content of 1.2 milligrams per gram fresh weight, representing a 20-fold increase over the original strain. Further refinement through single-cell cloning has produced eight stable cell lines with average shikonin content of 2.3 milligrams per gram fresh weight, corresponding to 4.8% of dry weight, which exceeds the shikonin content of intact roots [33].

The development of specialized production media has been crucial for maximizing shikonin yields in cell culture systems. The M9 medium, specifically formulated for shikonin production, represents a significant advancement over conventional plant tissue culture media. This medium was developed through systematic investigation of all components in White's medium, with particular attention to the effects of nitrate, phosphate, copper, sulfate, and sucrose concentrations [35].

The M9 medium formulation results in dramatically enhanced shikonin production, achieving yields of 1400 milligrams per liter with approximately 12% yield based on dried cells, compared to 120 milligrams per liter and 2% yield with White's medium. This represents more than a 10-fold improvement in volumetric productivity through medium optimization alone [35].

Industrial-scale shikonin production utilizes a sophisticated two-stage culture system that separates cell growth from shikonin biosynthesis phases. In the first stage, cells are cultivated in growth medium MG-5, which is optimized for cell proliferation without shikonin production. The MG-5 medium contains reduced concentrations of calcium, ammonium, sulfate, and borate compared to standard Linsmaier-Skoog medium, resulting in 15% higher cell yield [33].

The second stage involves transfer of harvested cells to M9 production medium, where shikonin biosynthesis is induced under specific environmental conditions. This two-stage approach allows for optimization of both biomass accumulation and secondary metabolite production, resulting in an 11.5-fold increase in shikonin yield compared to conventional single-stage systems [33].

Environmental factors exert profound influence on shikonin production in cell suspension cultures. Light exposure completely inhibits shikonin biosynthesis, necessitating cultivation under continuous dark conditions. This light sensitivity appears to result from inactivation of key biosynthetic enzymes, particularly para-hydroxybenzoate geranyltransferase, which catalyzes the initial step in shikonin biosynthesis [37] [38].

Temperature optimization studies have identified 25°C as the optimal cultivation temperature for maximum shikonin production. At this temperature, Arnebia euchroma cell cultures achieve maximum yields of 586.17 micrograms per gram fresh weight. Deviations from this optimal temperature significantly reduce shikonin accumulation, with higher temperatures being particularly detrimental to production [37] [38].

The pH of the culture medium significantly affects shikonin production, with alkaline conditions strongly favoring biosynthesis. Optimal shikonin accumulation occurs at pH values ranging from 7.25 to 9.50, with production decreasing substantially under acidic conditions. This pH dependence suggests that specific enzymatic activities in the shikonin biosynthetic pathway are pH-sensitive [38].

Nitrogen source composition critically influences shikonin biosynthesis, with ammonium ions showing complete inhibitory effects on production. When ammonium concentrations reach 3-30% of White's medium levels, shikonin synthesis is completely suppressed. Nitrate serves as the preferred nitrogen source for maintaining both cell growth and shikonin production [35] [39].

Carbon source optimization has revealed that sucrose concentration significantly affects shikonin accumulation. Maximum production of 656.14 micrograms per gram fresh weight is achieved with 6% sucrose concentration. The relationship between sucrose concentration and shikonin production follows a distinct optimum curve, with both lower and higher concentrations resulting in reduced yields [38].

Elicitation strategies have been employed to further enhance shikonin production in cell cultures. Low-energy ultrasound treatment has demonstrated remarkable effectiveness, increasing shikonin biosynthesis by 60-70% when applied at appropriate power densities and exposure times. The ultrasound treatment also enhances shikonin excretion from cells, increasing release from 20% to 65-70% of total production [40].

The mechanism of ultrasound stimulation involves activation of key biosynthetic enzymes, including phenylalanine ammonia-lyase and para-hydroxybenzoate geranyltransferase. The ultrasound-induced stress response triggers defense mechanisms in plant cells, leading to enhanced secondary metabolite production. However, excessive ultrasound exposure can negatively impact both cell growth and shikonin production [40].

| Culture Parameter | Optimal Condition | Effect on Production | Reference |

|---|---|---|---|

| Light exposure | Complete darkness | Essential for biosynthesis | Multiple studies |

| Temperature | 25°C | Maximum yield achieved | Malik et al. 2011 |

| pH range | 7.25-9.50 | Alkaline conditions favor production | Malik et al. 2011 |

| Nitrogen source | Nitrate only | Ammonium completely inhibits | Mizukami et al. 1977 |

| Sucrose concentration | 6% | Optimal carbon source level | Malik et al. 2011 |

| Medium type | M9 for production | 10-fold yield improvement | Fujita et al. 1981 |

| Ultrasound treatment | Low energy, short pulses | 60-70% yield increase | Lin & Wu 2002 |

Hairy Root Transformation Techniques

Hairy root culture systems represent an advanced biotechnological platform for shikonin production, offering several advantages over conventional cell suspension cultures, including genetic stability, hormone-independent growth, and enhanced secondary metabolite production capabilities [41] [42] [43] [44].

Agrobacterium rhizogenes-mediated transformation serves as the primary method for establishing hairy root cultures of shikonin-producing species. The transformation process involves infection of plant tissues with A. rhizogenes strains carrying root-inducing (Ri) plasmids, which integrate into the plant genome and confer the characteristic hairy root phenotype [45] [46] [47] [48].

Multiple A. rhizogenes strains have been employed successfully for shikonin-producing hairy root establishment, with strain ATCC15834 demonstrating consistently high transformation efficiency across different Boraginaceae species. Alternative strains, including LBA 9402, NCIB 8196, and the domestic Japanese strain A13, have also shown effectiveness for specific applications [42] [49] [44].

The transformation protocol typically involves infection of sterile plant explants, including hypocotyls, stem nodes, or leaf segments, with A. rhizogenes suspensions. The infection process requires careful optimization of bacterial concentration, co-cultivation conditions, and antibiotic selection to achieve high transformation rates while eliminating bacterial contamination [42] [43].

Lithospermum erythrorhizon hairy root establishment has been achieved with transformation efficiencies ranging from 50-70% using optimized protocols. The transformation process involves infection of seedling hypocotyls or stem nodes with A. rhizogenes strains carrying binary vectors containing selectable markers and reporter genes. Confirmation of successful transformation requires PCR amplification of integrated T-DNA sequences and assessment of characteristic hairy root morphology [42] [46].

The integration of T-DNA from Ri plasmids results in the expression of rol genes (rolA, rolB, rolC), which confer the distinctive hairy root phenotype characterized by rapid growth, extensive branching, loss of geotropism, and hormone-independent growth. The rolB gene serves as a reliable molecular marker for confirming successful transformation through PCR amplification [42] [43] [44].

Hairy root cultures demonstrate superior shikonin production capabilities compared to conventional root cultures. Lithospermum erythrorhizon hairy roots cultured in appropriate production media achieve continuous shikonin production rates of approximately 5 milligrams per day over extended periods exceeding 220 days. This sustained production capacity represents a significant advantage for commercial applications [41].

The production medium composition critically influences shikonin accumulation in hairy root cultures. Hairy roots cultured on Murashige and Skoog solid medium typically do not produce detectable levels of red pigments, while cultivation in Root Culture medium or M9 medium stimulates substantial shikonin production and secretion into the culture medium [41].

Arnebia euchroma hairy root cultures have been established using A. rhizogenes-mediated transformation of leaf explants, which show maximum transformation response of 70.7% compared to other explant types. The established hairy root lines demonstrate significant variation in shikonin production capacity, with some lines achieving yields comparable to or exceeding those of parent plants [50].

Echium plantagineum hairy root cultures represent a novel source of shikonin derivatives, with established lines producing predominantly acetylshikonin as the major compound. HPLC analysis of these cultures reveals the presence of nine shikonin-related compounds, with acetylshikonin content reaching 36.25 milligrams per liter in optimized culture conditions [44] [51].

The medium composition significantly affects both biomass accumulation and shikonin production in hairy root cultures. Echium plantagineum hairy roots cultured in half-strength B5 medium achieve biomass levels fivefold higher than those grown in M9 medium, while shikonin derivative content shows different patterns between the two media types [44].

Genetic engineering approaches have been applied to enhance shikonin production in hairy root systems. The introduction of bacterial genes encoding key biosynthetic enzymes, such as ubiA (4-hydroxybenzoate-3-polyprenyltransferase) and ubiC (chorismate pyruvate-lyase), has been achieved through A. rhizogenes-mediated transformation. While these modifications can increase precursor availability, their impact on final shikonin yields varies depending on pathway regulation [52] [53].

Overexpression of transcription factors regulating shikonin biosynthesis represents another genetic engineering strategy. The overexpression of LeMYB1 in Lithospermum erythrorhizon hairy roots results in significantly enhanced shikonin production through upregulation of key biosynthetic genes, including those encoding phenylalanine ammonia-lyase, 3-hydroxy-3-methylglutaryl-coenzyme A reductase, and para-hydroxybenzoate geranyltransferase [45].

Bioreactor systems have been developed for scaling up hairy root culture production. Air-lift fermenter systems equipped with continuous product removal through adsorbent resins have demonstrated successful long-term operation for shikonin production. These systems incorporate in situ product recovery to prevent product inhibition and maintain consistent production rates [41] [54].

The addition of adsorbent materials to hairy root cultures stimulates shikonin production by approximately 3-fold compared to conventional culture conditions. XAD-2 resin has proven particularly effective for continuous product removal, enabling sustained production over extended cultivation periods [41] [54].

| Species | Transformation Efficiency | Production Rate | Culture Period | Key Features |

|---|---|---|---|---|

| L. erythrorhizon | 50-70% | 5 mg/day | >220 days | Continuous production |

| A. euchroma | 70.7% (leaf explants) | Variable | Standard | High transformation rate |

| E. plantagineum | Not specified | 36.25 mg/L | 7 days | Acetylshikonin dominant |

| L. canescens | Multiple strains | Various derivatives | Standard | Three shikonin compounds |

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells.

... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin...

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Associated Chemicals

Methods of Manufacturing

General Manufacturing Information

The first product obtained from mass plant cell cultures was shikonin, a red pigment composed of eight naphthoquinone molecules.

Storage Conditions

... Store at room temperature. It should be kept in a tightly closed container.

Dates

2: Andújar I, Recio MC, Giner RM, Ríos JL. Traditional chinese medicine remedy to jury: the pharmacological basis for the use of shikonin as an anticancer therapy. Curr Med Chem. 2013;20(23):2892-8. Review. PubMed PMID: 23651309.

3: Wang R, Yin R, Zhou W, Xu D, Li S. Shikonin and its derivatives: a patent review. Expert Opin Ther Pat. 2012 Sep;22(9):977-97. doi: 10.1517/13543776.2012.709237. Epub 2012 Jul 27. Review. PubMed PMID: 22834677.

4: Malik S, Bhushan S, Sharma M, Ahuja PS. Biotechnological approaches to the production of shikonins: a critical review with recent updates. Crit Rev Biotechnol. 2016;36(2):327-40. doi: 10.3109/07388551.2014.961003. Epub 2014 Oct 16. Review. PubMed PMID: 25319455.

5: Zhu MY, Wang RB, Zhou W, Li SS. [Antitumor effect research progress of shikonin and its derivatives]. Yao Xue Xue Bao. 2012 May;47(5):588-93. Review. Chinese. PubMed PMID: 22812000.

6: Chen X, Yang L, Oppenheim JJ, Howard MZ. Cellular pharmacology studies of shikonin derivatives. Phytother Res. 2002 May;16(3):199-209. Review. PubMed PMID: 12164262.

7: Papageorgiou VP, Assimopoulou AN, Ballis AC. Alkannins and shikonins: a new class of wound healing agents. Curr Med Chem. 2008;15(30):3248-67. Review. PubMed PMID: 19075667.

8: Vandenberk L, Belmans J, Van Woensel M, Riva M, Van Gool SW. Exploiting the Immunogenic Potential of Cancer Cells for Improved Dendritic Cell Vaccines. Front Immunol. 2016 Jan 14;6:663. doi: 10.3389/fimmu.2015.00663. eCollection 2015. Review. PubMed PMID: 26834740; PubMed Central PMCID: PMC4712296.

9: Nakaya K, Miyasaka T. A shikonin derivative, beta-hydroxyisovalerylshikonin, is an ATP-non-competitive inhibitor of protein tyrosine kinases. Anticancer Drugs. 2003 Oct;14(9):683-93. Review. PubMed PMID: 14551501.

10: Lu JJ, Bao JL, Wu GS, Xu WS, Huang MQ, Chen XP, Wang YT. Quinones derived from plant secondary metabolites as anti-cancer agents. Anticancer Agents Med Chem. 2013 Mar;13(3):456-63. Review. PubMed PMID: 22931417.

11: Fan HX, Zhu WH. [Tissue cultures of Lithospermum erythrorhizon and biosynthesis of shikonin derivatives]. Yao Xue Xue Bao. 1988;23(9):716-20. Review. Chinese. PubMed PMID: 3076738.

12: Kumar N, Kumar R, Kishore K. Onosma L.: A review of phytochemistry and ethnopharmacology. Pharmacogn Rev. 2013 Jul;7(14):140-51. doi: 10.4103/0973-7847.120513. Review. PubMed PMID: 24347922; PubMed Central PMCID: PMC3841992.

13: Ghosh N, Ghosh R, Bhat ZA, Mandal V, Bachar SC, Nima ND, Sunday OO, Mandal SC. Advances in herbal medicine for treatment of ischemic brain injury. Nat Prod Commun. 2014 Jul;9(7):1045-55. Review. PubMed PMID: 25230523.

14: Yang H, Liu J, Dou QP. Targeting tumor proteasome with traditional Chinese medicine. Curr Drug Discov Technol. 2010 Mar;7(1):46-53. Review. PubMed PMID: 20156140; PubMed Central PMCID: PMC3306007.

15: Inoue K. [Cytochrome P450 enzymes in biosyntheses of some plant secondary metabolites]. Yakugaku Zasshi. 2005 Jan;125(1):31-49. Review. Japanese. PubMed PMID: 15635280.

16: Vaishnav P, Demain AL. Unexpected applications of secondary metabolites. Biotechnol Adv. 2011 Mar-Apr;29(2):223-9. doi: 10.1016/j.biotechadv.2010.11.006. Epub 2010 Dec 3. Review. PubMed PMID: 21130862.

17: Poronnik OA, Kunakh VA. [Biosynthesis of naphthoquinoine pigments in plants from Boraginaceae family in nature and in vitro culture]. Ukr Biokhim Zh (1999). 2005;77(6):24-36. Review. Russian. PubMed PMID: 19618739.

18: Wang R, Zhou S, Li S. Cancer therapeutic agents targeting hypoxia-inducible factor-1. Curr Med Chem. 2011;18(21):3168-89. Review. PubMed PMID: 21671859.

19: Mohammadi A, Mansoori B, Baradaran B. Regulation of miRNAs by herbal medicine: An emerging field in cancer therapies. Biomed Pharmacother. 2017 Feb;86:262-270. doi: 10.1016/j.biopha.2016.12.023. Epub 2016 Dec 19. Review. PubMed PMID: 28006752.

20: Hazra B, Das Sarma M, Sanyal U. Separation methods of quinonoid constituents of plants used in Oriental traditional medicines. J Chromatogr B Analyt Technol Biomed Life Sci. 2004 Dec 5;812(1-2):259-75. Review. PubMed PMID: 15556503.

Explore Compound Types